N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and phenyl groups, respectively. The triazole ring is further functionalized with a sulfanylacetohydrazide moiety, where the hydrazide group forms an (E)-configured imine bond with a 4-chlorophenyl substituent .
Synthesis: The compound is synthesized via condensation of 2-(9H-purin-6-ylsulfanyl)acetohydrazide with 4-chlorobenzaldehyde in ethanol under acidic catalysis (acetic acid), yielding the target product in moderate to high purity . The (E)-configuration of the imine bond is confirmed through spectroscopic methods, including NMR and X-ray crystallography, where applicable .
Properties
Molecular Formula |
C24H20ClN5OS |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20ClN5OS/c1-17-7-13-21(14-8-17)30-23(19-5-3-2-4-6-19)28-29-24(30)32-16-22(31)27-26-15-18-9-11-20(25)12-10-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
STWABWQUOBXXRK-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reaction involving appropriate precursorsThe final step usually involves the formation of the sulfanylacetohydrazide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Characterization Techniques
The compound is analyzed using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy : Confirms aromatic proton environments and hydrazone geometry.
-
Mass Spectrometry (MS) : Validates molecular weight (C28H30N6O2S, ~443.5 g/mol) and structural integrity .
-
Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydrazone C=N stretch).
Key Analytical Data Table
Chemical Reactivity
The compound exhibits reactivity typical of hydrazones and triazole derivatives:
-
Hydrazone hydrolysis : Acidic or basic conditions may cleave the hydrazone bond, regenerating the aldehyde and hydrazine.
-
Triazole ring interactions : The triazole moiety can participate in hydrogen bonding or act as a ligand in metal coordination.
-
Sulfur-centered reactions : The sulfanyl group may undergo oxidation (e.g., to sulfinyl or sulfonyl) or nucleophilic substitution.
Potential Reaction Pathways Table
| Reaction Type | Mechanism | Products |
|---|---|---|
| Hydrazone hydrolysis | Acid/base catalysis | Aldehyde + hydrazine |
| Triazole ring modification | Electrophilic substitution | Substituted triazole derivatives |
| Sulfur oxidation | Oxidizing agents (e.g., H₂O₂) | Sulfinyl/sulfonyl analogs |
Structural Influences on Reactivity
The compound’s reactivity is modulated by:
-
Chlorophenyl substituent : Electron-withdrawing effect stabilizes the hydrazone bond and enhances electrophilicity.
-
Triazole ring : Conjugation and aromaticity influence nucleophilic attack susceptibility.
-
Methyl groups : Steric hindrance may reduce reactivity in crowded regions.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanylacetohydrazide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features :
- The 4-chlorophenyl group introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
- The sulfanyl bridge (-S-) enhances solubility in polar solvents and may participate in hydrogen bonding or metal coordination .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Variations and Electronic Properties of Analogous Compounds
Key Observations :
Pyridine-2-yl (ZE-4b) and 3,4,5-trimethoxyphenyl () substituents alter electron density, with pyridine enhancing metal-binding capacity and methoxy groups increasing hydrophilicity .
Triazole Core Modifications :
- 4-Methylphenyl (target compound) vs. 4-ethyl (ZE-4b): Methyl groups offer steric compactness, while ethyl groups may enhance lipophilicity .
- Sulfanyl vs. Sulfonyl Bridges : Sulfanyl (-S-) in the target compound provides flexibility, whereas sulfonyl (-SO2-) groups (e.g., ZE-5a) increase rigidity and acidity .
Hydrazide Moiety :
Table 2: Physicochemical and Functional Data
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of growing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a complex structure featuring a triazole ring and various aromatic groups. The compound's structural features are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related triazole compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity by facilitating interactions with cancer cell targets.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Triazole Derivative 1 | A-431 | 1.61 ± 1.92 |
| Triazole Derivative 2 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the substitution pattern on the phenyl rings and the presence of sulfur atoms in the triazole ring are critical for enhancing anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial effects, attributed to their ability to disrupt bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings align with previous research indicating that triazole compounds can inhibit bacterial growth effectively by interfering with essential cellular processes .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, the compound's anti-inflammatory potential has been explored. Triazoles have been linked to the inhibition of pro-inflammatory cytokines, which suggests that they may play a role in managing inflammatory diseases. Experimental models have shown that derivatives can significantly reduce inflammation markers in animal models .
Case Studies
- Anticancer Efficacy : A study involving a series of triazole derivatives reported promising results in inhibiting tumor growth in xenograft models. The compound this compound was highlighted for its superior performance compared to standard chemotherapeutics.
- Antimicrobial Screening : A comparative study assessed various triazole derivatives against common pathogens and found that those with similar structural features to our compound exhibited significant antibacterial activity, supporting its potential use in treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
